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molecular formula C6H6FNO B1532056 (3-Fluoropyridin-4-YL)methanol CAS No. 870063-60-8

(3-Fluoropyridin-4-YL)methanol

Cat. No. B1532056
M. Wt: 127.12 g/mol
InChI Key: DEGCNYCNQMSEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859569B2

Procedure details

6.710 g (52.785 mmol) of (3-fluoropyridin-4-yl)methanol was put in 29 ml acetonitrile and heated to 50° C. Then a solution of 7.701 ml thionyl chloride in 14.5 ml acetonitrile was added dropwise and the reaction mixture was stirred for 4 h at 50° C. Then the reaction mixture was concentrated by evaporation and was co-distilled three times with dichloromethane. After drying under high vacuum, 10.27 g of the title compound was obtained, which was used in the next step without further purification.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
7.701 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
solvent
Reaction Step Two
Quantity
29 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]O.S(Cl)([Cl:12])=O>C(#N)C>[ClH:12].[Cl:12][CH2:8][C:7]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[F:1] |f:3.4|

Inputs

Step One
Name
Quantity
6.71 g
Type
reactant
Smiles
FC=1C=NC=CC1CO
Step Two
Name
Quantity
7.701 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
14.5 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
29 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 4 h at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction mixture was concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.ClCC1=C(C=NC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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